Mtbe-13C3

GC-MS Isotope dilution mass spectrometry Internal standardization

MTBE-13C3 (Methyl tert-butyl ether-13C₃) is a stable isotope-labeled analog of methyl tert-butyl ether in which all three carbons of the tert-butyl group are substituted with carbon-13 (¹³C). The compound carries a molecular mass shift of +3 Da (M+3) relative to unlabeled MTBE, enabling unambiguous mass spectrometric differentiation from the native analyte while retaining physicochemical properties essentially identical to the unlabeled species.

Molecular Formula C5H12O
Molecular Weight 91.13 g/mol
CAS No. 1173023-78-3
Cat. No. B12055798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtbe-13C3
CAS1173023-78-3
Molecular FormulaC5H12O
Molecular Weight91.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC
InChIInChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1+1,2+1,3+1
InChIKeyBZLVMXJERCGZMT-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTBE-13C3 (CAS 1173023-78-3): 13C₃-Labeled Internal Standard for Quantitative GC-MS and Isotope Dilution Applications


MTBE-13C3 (Methyl tert-butyl ether-13C₃) is a stable isotope-labeled analog of methyl tert-butyl ether in which all three carbons of the tert-butyl group are substituted with carbon-13 (¹³C) . The compound carries a molecular mass shift of +3 Da (M+3) relative to unlabeled MTBE, enabling unambiguous mass spectrometric differentiation from the native analyte while retaining physicochemical properties essentially identical to the unlabeled species . Commercial specifications include isotopic purity of 99 atom % ¹³C, a density of 0.765 g/mL at 25 °C, and a boiling point of 55-56 °C .

Why Unlabeled MTBE or Deuterated MTBE Cannot Substitute for MTBE-13C3 in High-Precision Quantitative Analysis


Analytical methods requiring absolute quantification of MTBE—such as environmental compliance monitoring, forensic source tracking, or metabolic flux studies—demand an internal standard that co-elutes identically with the target analyte yet is spectrometrically resolvable. Unlabeled MTBE cannot serve as an internal standard because it is indistinguishable from native analyte signal. Deuterated MTBE (e.g., MTBE-D₃ or MTBE-D₁₂), while commercially available at lower cost, exhibits chromatographic isotope effects that shift retention time relative to unlabeled MTBE, particularly for this relatively small, nonpolar molecule [1]. This retention time discrepancy compromises co-elution fidelity, introduces matrix-dependent ionization variability, and degrades quantification precision under gradient or high-throughput conditions [1]. For analytes with short retention times and limited chromatographic resolution—precisely the case for MTBE in volatile organic compound panels—even minor retention time shifts can place the internal standard peak outside the optimal integration window for the native analyte, introducing systematic bias that cannot be corrected post-acquisition [2].

MTBE-13C3 Differentiation Evidence: Quantitative Comparison Against Unlabeled and Deuterated MTBE Analogs


Mass Spectrometric Resolution: M+3 Shift Enables Baseline Separation from Native MTBE

MTBE-13C3 provides a mass shift of +3 Da (M+3) relative to unlabeled MTBE (natural abundance ¹²C, nominal mass 88 Da) . This +3 Da increment places the internal standard signal three atomic mass units above the native analyte, eliminating isotopic cross-contamination between the internal standard channel and the [M+1] or [M+2] natural abundance isotopologue peaks of the analyte. In contrast, deuterated analogs with fewer label substitutions (e.g., MTBE-D₃ with +3 Da from deuterium) or carbon-13 analogs with +1 Da mass shift (e.g., MTBE-¹³C₁) may exhibit spectral overlap with natural ¹³C isotopologues of the unlabeled analyte, requiring mathematical correction algorithms that introduce additional uncertainty [1].

GC-MS Isotope dilution mass spectrometry Internal standardization

Chromatographic Co-Elution Fidelity: ¹³C-Labeling Preserves Retention Time Where Deuterium Labeling Shifts It

Carbon-13 labeling places the isotopic substitution on the molecular backbone (the three methyl carbons of the tert-butyl group) rather than on exchangeable protons [1]. This backbone labeling ensures that the labeled and unlabeled molecules exhibit identical chromatographic retention behavior across all common stationary phases (e.g., nonpolar, polar, and mixed-mode) [2]. In contrast, deuterium labeling, particularly when placed on non-exchangeable positions of a small nonpolar molecule like MTBE, produces a measurable chromatographic isotope effect—the deuterated species elutes slightly earlier than the protiated (unlabeled) species due to differences in van der Waals interactions and vibrational frequencies [3]. For MTBE, a compound with a retention time typically under 5 minutes on standard volatile organic compound columns, even a 1-2 second retention time difference can misalign the internal standard and analyte peaks, especially when using fast-gradient or high-throughput methods [2].

GC-MS HPLC-MS Internal standard selection Isotope effect

Label Stability Under Protic Conditions: ¹³C Backbone Labeling Eliminates Hydrogen-Deuterium Exchange Artifacts

Carbon-13 atoms are covalently incorporated into the carbon skeleton of MTBE and are not subject to exchange with solvent protons or labile hydrogen atoms in the sample matrix [1]. Deuterium-labeled internal standards, by contrast, can undergo hydrogen-deuterium (H/D) exchange when exposed to protic solvents (e.g., water, methanol) or acidic/basic conditions, particularly if deuterium atoms are positioned on heteroatoms or adjacent to electron-withdrawing groups [1]. This exchange erodes isotopic purity over time, alters the mass shift, and introduces quantification drift that may go undetected in routine quality control checks. For environmental water samples or biological matrices where MTBE-13C3 is employed as an internal standard, the carbon-13 label remains completely stable regardless of sample pH, solvent composition, or storage duration [2].

Stable isotope labeling Internal standard stability Method robustness

Product Specification Benchmark: 99 atom % ¹³C Isotopic Purity and M+3 Mass Shift

Commercially available MTBE-13C3 (Sigma-Aldrich Cat. No. 666726) is certified at 99 atom % ¹³C isotopic purity, ensuring that ≥99% of the carbon atoms in the tert-butyl positions are the heavy isotope . This high isotopic enrichment minimizes the presence of unlabeled or partially labeled MTBE molecules that would otherwise contribute to background signal in the analyte channel, a critical consideration when quantifying low-abundance MTBE in complex matrices. The product specification includes a documented mass shift of M+3, density of 0.765 g/mL at 25 °C, and boiling point of 55-56 °C, providing verifiable metrics for quality control and method validation documentation . In contrast, generic laboratory-grade unlabeled MTBE typically carries purity specifications of 99.0-99.5% (GC assay) but provides no mass spectrometric differentiation capability for internal standardization [1].

Certified reference material Isotopic purity Procurement specification

Validated Application Scenarios for MTBE-13C3 Based on Differential Evidence


Environmental Compliance Monitoring: Isotope Dilution GC-MS Quantification of MTBE in Groundwater and Drinking Water

Regulatory frameworks such as ISO 17943:2016 specify GC-MS methods for volatile organic compound determination in water, including MTBE [1]. In these methods, MTBE-13C3 serves as the isotope-labeled internal standard for isotope dilution mass spectrometry (IDMS). The 99 atom % ¹³C isotopic purity and M+3 mass shift enable accurate quantification of MTBE at trace concentrations (low μg/L to ng/L range) by correcting for sample preparation losses, purge-and-trap efficiency variations, and matrix-induced ion suppression. The carbon-13 backbone labeling ensures perfect co-elution with native MTBE [2], which is essential when analyzing complex aqueous matrices where co-extracted interferents can alter ionization efficiency. This application scenario is directly supported by the chromatographic co-elution fidelity and mass spectrometric resolution evidence established in Section 3.

Forensic Source Tracking: Compound-Specific Isotope Analysis (CSIA) of MTBE Contamination Plumes

Compound-specific stable isotope analysis (CSIA) measures the δ¹³C values of MTBE in groundwater to distinguish between different contamination sources (e.g., different gasoline formulations or industrial releases) and to quantify in situ biodegradation rates [3]. While MTBE-13C3 is not itself the target of CSIA measurements, it serves a critical role in method development and quality assurance for CSIA workflows. The 13C₃-labeled compound provides an internal isotopic reference standard with a known, highly enriched δ¹³C value (calculated from 99 atom % ¹³C enrichment ) that can be used to calibrate isotope ratio mass spectrometry (IRMS) instrument response and to validate extraction and preconcentration procedures prior to δ¹³C measurement of native MTBE. The label stability under protic conditions [4] is particularly relevant here, as groundwater samples may vary widely in pH and ionic composition.

Stable Isotope Probing (SIP) for Identification of MTBE-Degrading Microbial Consortia

DNA-based stable isotope probing (DNA-SIP) employs ¹³C-labeled substrates to identify microorganisms capable of metabolizing specific environmental contaminants [5]. When MTBE-13C3 is supplied as the sole carbon source in microcosm experiments, microorganisms that incorporate the ¹³C label into their DNA can be identified by density gradient centrifugation followed by sequencing of the heavy DNA fraction. The 99 atom % ¹³C isotopic purity of MTBE-13C3 maximizes the density shift of labeled DNA, improving separation resolution from unlabeled (¹²C) DNA. The M+3 mass shift also allows researchers to track the incorporation of ¹³C into metabolic intermediates via GC-MS analysis of culture extracts, confirming active biodegradation. This application is enabled by the combination of high isotopic purity and stable backbone labeling documented in Section 3.

Pharmacokinetic and Toxicological Studies: Absolute Quantification of MTBE in Biological Matrices

MTBE exposure assessment in occupational health studies or toxicological investigations requires precise quantification of MTBE and its metabolite tert-butyl alcohol (TBA) in blood, urine, or tissue samples. MTBE-13C3 is employed as an isotope dilution internal standard in these analyses because the carbon-13 label provides perfect co-elution with native MTBE [2] and eliminates H/D exchange artifacts that could compromise quantification in aqueous biological matrices [4]. The M+3 mass shift ensures that the internal standard signal is resolved from both the native analyte and any naturally occurring ¹³C isotopologue background, enabling reliable quantification across the full dynamic range required for human exposure assessment (typically low ng/mL to low μg/mL).

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